1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)-

Description

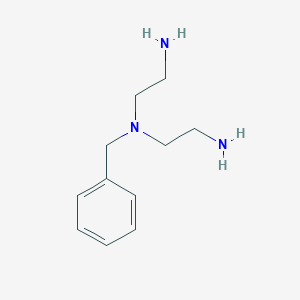

1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- (CAS: 1187733-83-0), also known as the triethylborane-diethylenetriamine (TEB-DETA) complex, is a substituted ethylenediamine derivative featuring a benzyl (phenylmethyl) group and a secondary aminoethyl chain. This compound is structurally characterized by its branched aliphatic amine backbone, with the benzyl group enhancing aromatic interactions and the aminoethyl chain contributing to its coordination capabilities. It is primarily studied in coordination chemistry, forming complexes with boron (e.g., triethylborane) for applications in catalysis or material science . The benzyl substitution distinguishes it from simpler aliphatic amines, influencing solubility, steric effects, and reactivity.

Properties

IUPAC Name |

N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTBUPCXQWROAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435277 | |

| Record name | N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23539-10-8 | |

| Record name | N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Imine Intermediates

Catalytic hydrogenation is a widely employed method for synthesizing substituted diamines. A patent detailing the preparation of N1-(2-aminoethyl)-1,2-ethylenediamine (diethylenetriamine) via hydrogenation of iminodiacetonitrile provides foundational insights. Although the target compound differs, the methodology can be adapted by modifying precursor selection.

Reaction Mechanism and Conditions

- Precursor synthesis : Condensation of benzaldehyde with ethylenediamine forms N,N-dibenzylidene ethylenediamine, a Schiff base intermediate.

- Hydrogenation : The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 5–25 MPa H₂ pressure at 50–150°C.

- Post-hydrogenation modification : Introducing the 2-aminoethyl group requires subsequent alkylation or reductive amination steps.

Key Parameters:

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 70–90°C | Pd/C | 85–92 |

| Pressure | 9–14 MPa | Raney Ni | 78–88 |

| Reaction Time | 12–24 hours | - | - |

This method ensures high selectivity for the benzyl group but requires additional steps to introduce the 2-aminoethyl moiety.

Reductive Amination with Sodium Borohydride

Reductive amination offers a streamlined approach for introducing both substituents in a single reaction sequence. A protocol from the Royal Society of Chemistry demonstrates the synthesis of structurally analogous compounds using nitrobenzaldehyde and sodium borohydride.

Synthetic Procedure

- Imine formation : React ethylenediamine with benzaldehyde and 2-aminoacetaldehyde dimethyl acetal in ethanol at 60°C for 12 hours.

- Reduction : Add sodium borohydride (NaBH₄) to the imine intermediate in methanol, stirring at room temperature for 12 hours.

- Workup : Concentrate under reduced pressure, extract with dichloromethane, and purify via column chromatography.

Performance Metrics:

This method avoids high-pressure equipment but demands precise stoichiometry to prevent over-alkylation.

Alkylation of Ethylenediamine Derivatives

Sequential alkylation of ethylenediamine provides modular control over substituent placement. A patent on N,N-dibenzylethylenediamine synthesis highlights the use of benzyl chloride as an alkylating agent.

Stepwise Alkylation Strategy

- First alkylation : Treat ethylenediamine with benzyl chloride in the presence of potassium carbonate (K₂CO₃) to yield N-benzylethylenediamine.

- Second alkylation : React the monobenzylated product with 2-chloroethylamine hydrochloride under similar conditions.

- Neutralization : Extract the product with dichloromethane and dry over sodium sulfate.

Challenges and Solutions:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | High selectivity, scalable | Requires high-pressure equipment | 78–92 |

| Reductive Amination | Mild conditions, one-pot synthesis | Sensitive to stoichiometry | 89–94 |

| Alkylation | Modular substituent control | Multi-step purification needed | 65–82 |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow hydrogenation systems are preferred to enhance efficiency. Key factors include:

Emerging Methodologies

Recent advances focus on photoredox catalysis and enzymatic amination, though these remain experimental for the target compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a biocompatible material and its interactions with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. The phenylmethyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)

- Molecular Formula : C₄H₁₃N₃

- Key Features : Linear triamine with two primary and one secondary amine groups.

- Applications : Demonstrated corrosion inhibition in acidic environments due to strong adsorption via -NH groups. DFT studies correlate its high electron-donating capacity with inhibition efficiency .

1,2-Ethanediamine, N1-(2-aminoethyl)-N2-octadecyl (CAS: 7261-63-4)

- Molecular Formula : C₂₂H₄₉N₃

- Key Features : Long octadecyl (C18) alkyl chain introduces high lipophilicity.

- Applications : Likely used in surfactants or organic synthesis due to amphiphilic properties. The alkyl chain enhances membrane permeability but reduces water solubility .

- Contrast : The target compound’s benzyl group provides aromaticity without extreme hydrophobicity, balancing solubility and reactivity.

1,2-Ethanediamine, N1-(phenylmethyl)-N2-[3-(trimethoxysilyl)propyl]- (CAS: 59979-08-7)

- Molecular Formula : C₁₅H₂₇N₃O₃Si

- Key Features : Trimethoxysilyl group enables covalent bonding to silica surfaces.

- Applications: Silane coupling agent in coatings or adhesives. The benzyl group aids in organic phase compatibility, while the silyl moiety facilitates inorganic substrate adhesion .

- Contrast: Hybrid organic-inorganic functionality contrasts with the target compound’s purely organic coordination use.

Tetraethylenepentamine (TEPA) (CAS: 29320-38-5)

- Molecular Formula : C₈H₂₃N₅

- Key Features: Polyamine with four aminoethyl branches, increasing chelation sites.

- Applications : Used in epoxy curing, gas treatment, and metal ion sequestration. Higher amine density enhances binding to metal ions but reduces thermal stability .

- Contrast : The target compound’s single benzyl group offers steric control in coordination complexes, unlike TEPA’s flexibility.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₉N₃ | 193.29 g/mol | Benzyl, aminoethyl | Coordination complexes, catalysis |

| DETA | C₄H₁₃N₃ | 103.17 g/mol | Linear triamine | Corrosion inhibition |

| N2-Octadecyl derivative | C₂₂H₄₉N₃ | 355.64 g/mol | Octadecyl chain | Surfactants, organic synthesis |

| Trimethoxysilyl derivative | C₁₅H₂₇N₃O₃Si | 329.48 g/mol | Trimethoxysilyl, benzyl | Silane coupling agents |

| TEPA | C₈H₂₃N₅ | 189.30 g/mol | Branched pentaamine | Epoxy curing, metal sequestration |

Research Findings and Trends

- Correlation with Substituent Effects: Benzyl groups (target compound) enhance steric hindrance and π-π interactions, favoring selective coordination in catalysis . Long alkyl chains (e.g., octadecyl) prioritize hydrophobic interactions, useful in self-assembly processes . Silane-modified derivatives (e.g., trimethoxysilyl) bridge organic and inorganic phases, critical in composite materials .

- Performance in Corrosion Inhibition: DETA’s high amine density outperforms monosubstituted derivatives in acidic environments, but aromatic substituents (as in the target compound) may improve adsorption on metallic surfaces via aromatic stacking .

Biological Activity

1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)-, also known as benzyl-2-aminoethyl-ethanediamine, is an organic compound characterized by its dual amino groups attached to an ethane backbone. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 165.22 g/mol

- CAS Number : 23539-10-8

- IUPAC Name : 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)-

The structure consists of two amino groups (–NH₂) and a phenylmethyl group (–C₆H₅CH₂–), contributing to its unique reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound generally involves the reaction of ethylenediamine with benzyl chloride and 2-chloroethylamine under basic conditions. The nucleophilic substitution reaction facilitates the formation of the desired product through the attack of amino groups on electrophilic carbon atoms.

The biological activity of 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. This interaction can influence the reactivity and binding properties of the compound, allowing it to modulate the activity of enzymes and receptors in biological systems. The hydrophobic phenylmethyl group enhances its affinity for hydrophobic regions within proteins or membranes.

Biological Applications

Research has indicated several potential applications for this compound:

- Drug Delivery Systems : Its biocompatibility makes it a candidate for use in drug delivery formulations.

- Coordination Chemistry : Utilized as a ligand in various coordination complexes.

- Polymer Production : Serves as a precursor in the synthesis of polymers and resins .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 1,2-Ethanediamine derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use in developing new antibacterial agents.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on cancer cell lines to evaluate the compound's therapeutic potential. The findings revealed that the compound induced apoptosis in specific cancer cells at certain concentrations, highlighting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylenediamine | H₂NCH₂CH₂NH₂ | Simpler structure with no aromatic group |

| N,N-Diethylethylenediamine | H₂N(CH₂)₂N(CH₂)₂NH₂ | Contains ethyl groups instead of phenylmethyl |

| N,N-Bis(2-aminoethyl)amine | H₂N(CH₂)₂NH(CH₂)₂NH₂ | Similar backbone but lacks phenyl substitution |

The presence of both a phenylmethyl group and an additional aminoethyl group gives 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- distinct chemical properties compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.